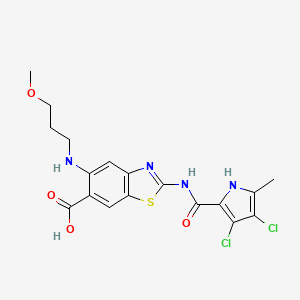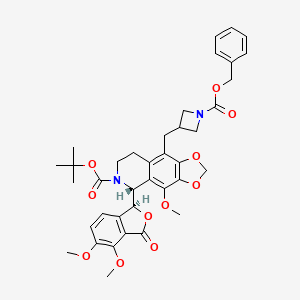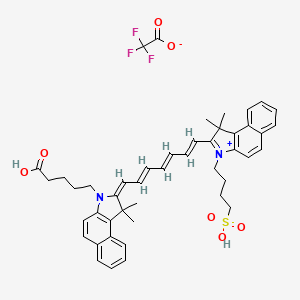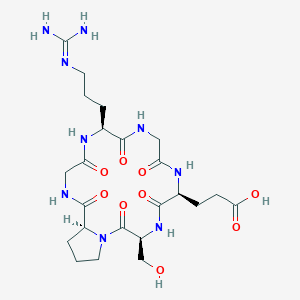
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) is a cyclic peptide composed of six amino acids: glycine, arginine, glycine, glutamic acid, serine, and proline. This compound is known for its unique cyclic structure, which imparts specific biological activities and stability compared to linear peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) is typically synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, amino acids are sequentially added to a resin-bound peptide chain, followed by cyclization to form the cyclic structure. The reaction conditions often involve the use of coupling reagents like HBTU or DIC and protecting groups such as Fmoc or Boc .
Industrial Production Methods
Industrial production of Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to enhance efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and glutamic acid.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. Reaction conditions typically involve controlled pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while substitution can yield peptides with altered biological activities .
Scientific Research Applications
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cell adhesion, signaling, and protein-protein interactions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for diseases like cancer and cardiovascular disorders.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques
Mechanism of Action
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) exerts its effects by binding to specific molecular targets, such as integrins, which are involved in cell adhesion and signaling pathways. The cyclic structure enhances its stability and affinity for these targets, leading to modulation of cellular processes like migration, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro): Another cyclic peptide with similar amino acid composition but with aspartic acid instead of glutamic acid.
Cyclo(Gly-Arg-Gly-Glu-Ser-Tyr): Contains tyrosine instead of proline, leading to different biological activities
Uniqueness
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) is unique due to its specific sequence and cyclic structure, which confer distinct biological properties and stability. Its ability to interact with integrins and other proteins makes it valuable in various research and therapeutic applications .
Properties
Molecular Formula |
C23H37N9O9 |
|---|---|
Molecular Weight |
583.6 g/mol |
IUPAC Name |
3-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]propanoic acid |
InChI |
InChI=1S/C23H37N9O9/c24-23(25)26-7-1-3-12-19(38)27-9-16(34)30-13(5-6-18(36)37)20(39)31-14(11-33)22(41)32-8-2-4-15(32)21(40)28-10-17(35)29-12/h12-15,33H,1-11H2,(H,27,38)(H,28,40)(H,29,35)(H,30,34)(H,31,39)(H,36,37)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
MEJPDAIBXJSYRP-AJNGGQMLSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N |
Canonical SMILES |
C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




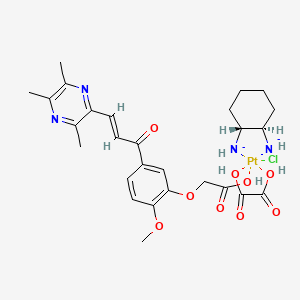
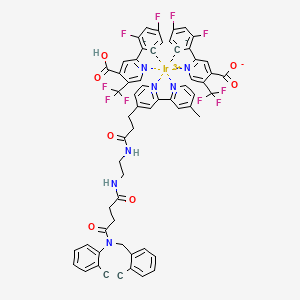
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)

![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
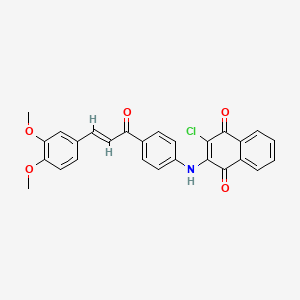
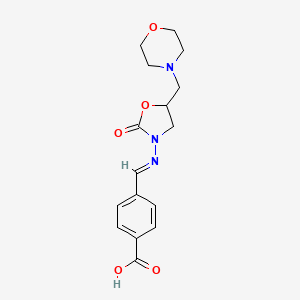
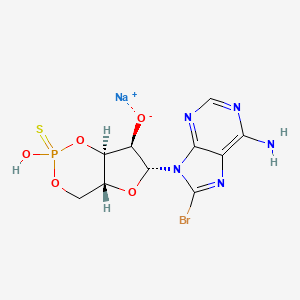
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
